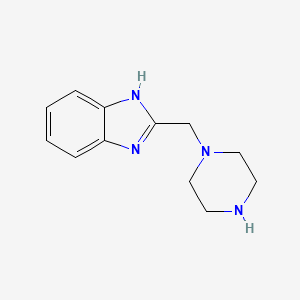

2-Piperazin-1-ylmethyl-1H-benzoimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(piperazin-1-ylmethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-2-4-11-10(3-1)14-12(15-11)9-16-7-5-13-6-8-16/h1-4,13H,5-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGYQWFLJSXVDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371898 |

Source

|

| Record name | 2-Piperazin-1-ylmethyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59052-85-6 |

Source

|

| Record name | 2-Piperazin-1-ylmethyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation and Spectroscopic Characterization of 2-(Piperazin-1-ylmethyl)-1H-benzimidazole

Executive Summary

This technical guide establishes the spectroscopic fingerprint for 2-(piperazin-1-ylmethyl)-1H-benzimidazole , a critical pharmacophore in the synthesis of second-generation antihistamines (e.g., emedastine, mizolastine) and novel anticancer agents. Accurate characterization of this intermediate is pivotal for drug development, as the secondary amine functionality of the piperazine ring is highly reactive and prone to forming bis-alkylated impurities.

This document provides a self-validating analytical workflow, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data interpretation to distinguish the target mono-substituted product from common synthetic byproducts.

Synthetic Context & Impurity Profile

To interpret the spectra correctly, one must understand the sample's origin. The compound is typically synthesized via the nucleophilic substitution of 2-(chloromethyl)-1H-benzimidazole with an excess of piperazine .

Critical Quality Attribute (CQA): The primary impurity is the bis-alkylated species, where one piperazine molecule reacts with two benzimidazole units. Spectroscopic validation must confirm the ratio of benzimidazole to piperazine is strictly 1:1.

Diagram 1: Analytical Validation Workflow

This workflow illustrates the decision logic for confirming structural integrity.

Caption: Logical workflow for validating 2-(piperazin-1-ylmethyl)-1H-benzimidazole, prioritizing mass screening before detailed NMR integration.

Mass Spectrometry (MS) Characterization[1][2][3][4][5]

Mass spectrometry provides the first line of evidence. The fragmentation pattern is dictated by the stability of the benzimidazole methylene cation.

Experimental Parameters (ESI-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

-

Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.[1]

-

Cone Voltage: 20-30 V (Low voltage to preserve molecular ion).

Data Interpretation

The molecule (C₁₂H₁₆N₄) has a monoisotopic mass of 216.14 .

| Ion Type | m/z (Observed) | Assignment | Mechanistic Insight |

| [M+H]⁺ | 217.15 | Protonated Molecule | Base peak in soft ionization. Confirming intact structure. |

| [M+Na]⁺ | 239.13 | Sodium Adduct | Common in glass-stored samples; confirms MW 216. |

| Fragment | 131.06 | [Benzimidazole-CH₂]⁺ | Diagnostic Split: Cleavage of the C-N bond between the bridge and piperazine. |

| Fragment | 85.08 | [Piperazine ring]⁺ | Secondary diagnostic ion. |

Diagram 2: Fragmentation Pathway

The cleavage mechanism is driven by the stability of the resonance-stabilized benzimidazole cation.

Caption: ESI-MS fragmentation logic showing the primary cleavage at the methylene bridge.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5][7][8][9]

NMR is the definitive method for assessing the electronic environment and purity. The data below assumes the free base form in DMSO-d₆ . Note: If analyzing the hydrochloride salt, piperazine signals will shift downfield (~3.0–3.5 ppm) due to protonation.

¹H NMR Data (400 MHz, DMSO-d₆)

Diagnostic Feature: The "Roofing Effect" (AA'BB' system) in the aromatic region is characteristic of the benzimidazole core.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Notes |

| 12.2 - 12.5 | br s | 1H | Benzimidazole -NH | Highly exchangeable; may disappear with D₂O shake. |

| 7.53 - 7.57 | m (dd) | 2H | Ar-H (C4, C7) | The "outer" aromatic protons; deshielded by the imidazole ring. |

| 7.12 - 7.16 | m (dd) | 2H | Ar-H (C5, C6) | The "inner" aromatic protons. |

| 3.72 | s | 2H | -CH₂- Bridge | Critical Purity Marker. A singlet here confirms no coupling to adjacent carbons. |

| 2.68 - 2.75 | t (distorted) | 4H | Piperazine (H2', H6') | Protons proximal to the alkylation site. |

| 2.35 - 2.45 | m | 4H | Piperazine (H3', H5') | Protons distal to the alkylation site (near secondary amine). |

| 2.0 - 3.0 | br s | 1H | Piperazine -NH | Variable shift depending on concentration/water content. |

¹³C NMR Data (100 MHz, DMSO-d₆)

| Shift (δ ppm) | Carbon Type | Assignment |

| 151.8 | Quaternary (C=N) | C2 (Benzimidazole core) |

| 138.5 | Quaternary | C3a/C7a (Bridgehead carbons) |

| 121.5 | CH (Ar) | C5/C6 |

| 114.8 | CH (Ar) | C4/C7 |

| 56.2 | CH₂ | Methylene Bridge (-CH₂-N) |

| 53.8 | CH₂ | Piperazine (Proximal) |

| 45.6 | CH₂ | Piperazine (Distal) |

Protocol for Self-Validation

To ensure the data generated in your lab is reliable, follow this validation loop:

-

Solvent Check: Ensure DMSO-d₆ is dry. Water peaks at 3.33 ppm can obscure the piperazine signals.

-

Integration Ratio Test:

-

Set the aromatic multiplet (7.55 ppm) to an integral of 2.00.

-

The methylene singlet (3.72 ppm) must integrate to 2.00 ± 0.05.

-

Failure Mode: If the methylene integrates to < 1.8, suspect polymerization or degradation.

-

-

D₂O Exchange: Add 1 drop of D₂O to the NMR tube. The broad singlet at ~12.3 ppm (Benzimidazole NH) should vanish, confirming the labile proton assignment.

References

-

Synthesis and General Characterization

- Standard method for 2-substituted benzimidazoles via o-phenylenediamine condens

-

Source: Journal of Drug Delivery and Therapeutics, 2019.[2]

-

NMR Spectral Trends for Benzimidazoles

- Detailed chemical shift analysis of benzimidazole deriv

-

Source: ResearchGate (Contreras-Cadena et al., 2025).

-

Mass Spectrometry Fragmentation of Piperazines

-

fragmentation mechanisms of benzylpiperazine analogues.[1]

-

Source: Journal of Mass Spectrometry (NIH/PMC).

-

Sources

Technical Deep Dive: Benzimidazole Mechanism of Action in Oncology

Executive Summary: The Repurposing Paradigm

Benzimidazoles (e.g., Mebendazole, Albendazole, Fenbendazole) are traditionally anthelmintics that have emerged as potent anti-neoplastic agents.[1] Unlike non-specific cytotoxic agents, benzimidazoles exhibit a multi-modal mechanism of action that exploits the metabolic and structural vulnerabilities of rapidly dividing cancer cells.

This guide dissects the molecular pharmacodynamics of benzimidazoles, specifically their high-affinity binding to the colchicine-sensitive site of

Primary Molecular Target: Microtubule Destabilization

The Colchicine Binding Site

The core efficacy of benzimidazoles stems from their ability to bind to the colchicine-binding domain on the

-

Mechanism: Benzimidazoles act as microtubule depolymerizing agents.[2][3][4] By capping the (+) end of the microtubule, they prevent the incorporation of new tubulin dimers.

-

Structural Consequence: This inhibition blocks the polymerization required for mitotic spindle formation during metaphase.

-

Therapeutic Advantage: Because they target a different domain than taxanes (which stabilize microtubules), benzimidazoles retain efficacy in taxane-resistant tumor lines [1].

Quantitative Impact on Tubulin Dynamics

| Compound | Binding Site | Effect on Microtubules | Resistance Profile |

| Benzimidazoles | Colchicine Domain | Depolymerization (Inhibits assembly) | Effective in MDR/Taxane-resistant cells |

| Taxanes (e.g., Paclitaxel) | Taxane Domain | Hyper-stabilization (Inhibits disassembly) | Susceptible to P-gp efflux |

| Vinca Alkaloids | Vinca Domain | Depolymerization (Inhibits assembly) | Susceptible to P-gp efflux |

Downstream Signaling Cascades

The disruption of microtubule dynamics triggers a "domino effect" of cellular stress responses.

A. G2/M Cell Cycle Arrest

The inability to form a functional mitotic spindle triggers the Spindle Assembly Checkpoint (SAC). The cell halts progression at the G2/M phase, preventing the segregation of chromosomes.[5] Prolonged arrest leads to "mitotic catastrophe."

B. Induction of Apoptosis (p53-Dependent & Independent)

Benzimidazoles activate intrinsic apoptotic pathways:

-

p53 Activation: Upregulation of p53 leads to the transcription of pro-apoptotic factors (e.g., PUMA, NOXA).

-

Bcl-2/Bax Ratio: They downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic effector Bax.

-

Mitochondrial Translocation: p53 translocates to the mitochondria, directly compromising membrane integrity and releasing Cytochrome c [2].

C. Metabolic Starvation (The Warburg Interruption)

A unique feature of benzimidazoles is their ability to inhibit GLUT1 and GLUT3 transporters.

-

Effect: Drastic reduction in glucose uptake.

-

Result: Hexokinase II inhibition and ATP depletion, selectively starving cancer cells that rely on aerobic glycolysis (Warburg effect) [3].

Visualizing the Mechanism

The following diagram illustrates the multi-targeted attack vector of benzimidazoles, highlighting the convergence of structural and metabolic disruption.

Figure 1: Mechanistic pathway showing the dual-action of benzimidazoles on cytoskeletal integrity and metabolic function.

Experimental Validation Protocols

To validate these mechanisms in a research setting, the following self-validating protocols are recommended. These are designed to provide robust, quantitative data.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: To quantify the direct inhibition of tubulin assembly by the benzimidazole compound.[2]

Principle: Polymerization of purified tubulin into microtubules increases light scattering (turbidity) at 340 nm. Inhibitors reduce the

Reagents:

-

Purified Porcine Brain Tubulin (>99% pure).

-

GTP Stock (100 mM).

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Control: Paclitaxel (Enhancer) and Nocodazole (Inhibitor).

Workflow:

-

Preparation: Pre-warm a 96-well half-area plate to 37°C.

-

Master Mix: Dilute tubulin to 3 mg/mL in ice-cold Buffer + 1 mM GTP. Keep strictly on ice to prevent premature polymerization.

-

Treatment: Add 5

L of 10X Test Compound (Benzimidazole) to experimental wells. Add 5 -

Initiation: Rapidly pipette 45

L of Tubulin Master Mix into the wells. -

Measurement: Immediately transfer to a temperature-controlled spectrophotometer (37°C).

-

Kinetics: Read Absorbance (OD340) every 30 seconds for 60 minutes.

Data Interpretation:

-

Vehicle Control: Sigmoidal curve (Lag phase

Log phase -

Benzimidazole: Flattened curve with significantly reduced slope (

) and lower final plateau, indicating inhibition of assembly [4].

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: To confirm G2/M arrest functional outcome.

Workflow:

-

Seeding: Seed cancer cells (e.g., A549, MCF-7) at

cells/well. -

Treatment: Treat with IC50 concentration of Benzimidazole for 24 hours.

-

Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Resuspend in PBS containing Propidium Iodide (PI) (50

g/mL) and RNase A (100 -

Analysis: Acquire >10,000 events on a flow cytometer.

-

Gating: Use doublet discrimination (FSC-A vs. FSC-H) to ensure single-cell analysis.

Expected Result: A distinct increase in the G2/M peak (4N DNA content) compared to the G0/G1 peak (2N DNA content) in treated vs. control cells [5].

Experimental Workflow Visualization

Figure 2: Step-by-step workflow for validating benzimidazole mechanism of action.

References

-

CancerChoices. (2025).[3][6][7][8] Mebendazole or Fenbendazole: Mechanism of Action and Microtubule Dynamics.[3] Retrieved from [Link]

-

Independent Medical Alliance. (2025).[7][8] Cancer Fighter: Fenbendazole and Mebendazole - Apoptosis and p53 Activation.[4][9] Retrieved from [Link]

-

Anticancer Research. (2025).[3][7][8][10] Oral Fenbendazole for Cancer Therapy: Inhibition of GLUT1 and Hexokinase II.[4] Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle. Retrieved from [Link]

Sources

- 1. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cancerchoices.org [cancerchoices.org]

- 4. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 5. youtube.com [youtube.com]

- 6. imahealth.org [imahealth.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In-Silico Modeling of 2-Piperazin-1-ylmethyl-1H-benzoimidazole Binding

A Technical Guide for Structural Biologists and Medicinal Chemists

Executive Summary

The 2-Piperazin-1-ylmethyl-1H-benzoimidazole scaffold represents a privileged structure in medicinal chemistry, bridging the pharmacophoric features of the benzimidazole ring (H-bond donor/acceptor,

This guide details a rigorous in-silico workflow for modeling this specific ligand class. Unlike generic small-molecule protocols, this guide addresses the critical, often-overlooked challenges specific to this molecule: benzimidazole tautomerism and piperazine protonation states at physiological pH.

Part 1: Chemical Space & Ligand Preparation (The Foundation)

The accuracy of any docking study depends entirely on the input chemical state. For this compound, two physicochemical factors are non-negotiable.

1.1 The Tautomerism Trap

The benzimidazole ring exists in a dynamic equilibrium between the 1H and 3H tautomers. While identical in unsubstituted benzimidazole, the introduction of the piperazinyl-methyl group at the C2 position breaks this symmetry.

-

Directive: You must generate both tautomers during ligand preparation.

-

Mechanism: The specific tautomer preferred in the binding pocket depends on the local environment (e.g., proximity to a hydrogen bond donor like Ser/Thr vs. an acceptor like Asp/Glu). Forcing a single tautomer can lead to false negatives.

1.2 The Protonation State (pKa)

The piperazine ring contains two nitrogens.[1]

-

N1 (Proximal): Attached to the methylene linker. Tertiary amine.[2][3][4] pKa

5.3. -

N4 (Distal): Secondary amine. pKa

9.7. -

Physiological Reality: At pH 7.4, the distal N4 nitrogen is protonated (

), carrying a positive charge. This is critical for binding to GPCRs (e.g., H1, D4), where this positive charge forms a salt bridge with a conserved Aspartate residue (e.g., Asp107 in H1). -

Protocol: Do not dock the neutral species unless modeling a high-pH environment.

1.3 Ligand Preparation Workflow (DOT Visualization)

Figure 1: Critical ligand preparation workflow ensuring correct ionization and tautomeric states prior to docking.

Part 2: Target Selection & Binding Site Analysis

For this guide, we focus on the Histamine H1 Receptor (GPCR) as the primary case study, given the structural similarity of the scaffold to known antihistamines.

Target: Human Histamine H1 Receptor PDB ID: 3RZE (Crystal structure complexed with Doxepin) Resolution: 3.1 Å

2.1 Grid Generation Strategy

The binding pocket of aminergic GPCRs is deep and hydrophobic, capped by a polar region.

-

Center: Define the grid box centroid on the co-crystallized ligand (Doxepin) or specifically on Asp107 (D3.32) .

-

Constraints:

-

H-Bond Constraint: Set a constraint on Asp107 . This residue must interact with the protonated piperazine nitrogen.

-

Hydrophobic Constraint: The benzimidazole ring often occupies the hydrophobic pocket lined by Trp428 (W6.48) and Phe432 .

-

Part 3: Molecular Docking Protocol

Standard rigid-receptor docking often fails with this scaffold because the piperazine ring requires significant steric accommodation. We utilize Induced Fit Docking (IFD) .[5]

3.1 Step-by-Step Methodology

| Step | Parameter | Rationale |

| 1. Initial Glide Docking | Softened Potential (Van der Waals radii scaled by 0.5) | Allows the ligand to fit into the rigid receptor despite minor clashes, generating initial poses. |

| 2. Prime Side-Chain Refinement | Residues within 5.0 Å of ligand poses | The flexible piperazine linker may push side chains (e.g., Tyr108) slightly. Prime relaxes these residues. |

| 3. Redocking | Standard Hard Potential (OPLS4) | Re-docks the ligand into the newly adapted receptor conformation. |

| 4. Scoring | IFD Score = GlideScore + 0.05 * PrimeEnergy | Balances the favorable binding energy with the energetic cost of moving the protein. |

3.2 Evaluation Criteria

A successful pose for this compound must exhibit:

-

Salt Bridge: Distance < 4.0 Å between Piperazine

and Asp107 - -Stacking: Face-to-face or T-shaped interaction between the Benzimidazole ring and Trp428 or Phe432.

-

Tautomer Check: Ensure the docking score accounts for the state penalty of the specific tautomer used.

Part 4: Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD is required to verify the stability of the salt bridge and the benzimidazole orientation over time.

4.1 Simulation Setup (GROMACS/Desmond)

-

System: Ligand-Receptor Complex embedded in a POPC lipid bilayer.

-

Solvent: TIP3P Water model + 0.15 M NaCl (neutralizing charge).

-

Force Field:

-

Duration: Minimum 100 ns.

4.2 Analysis Metrics (The "Self-Validating" System)

A. RMSD (Root Mean Square Deviation)

-

Protocol: Calculate Ligand RMSD relative to the protein backbone.

-

Validation: The ligand RMSD should stabilize (plateau) within 2-3 Å of the starting docking pose. If RMSD > 5 Å, the docking pose was unstable (likely wrong tautomer or protonation).

B. Interaction Fingerprints

-

Protocol: Monitor the distance between Piperazine-N4 and Asp107-OD1/OD2 over the trajectory.

-

Validation: The salt bridge should be maintained for >60% of the simulation time.

C. MM-GBSA (Free Energy Calculation)

Calculate

-

Note: Benzimidazole derivatives typically show

values between -40 and -70 kcal/mol in MM-GBSA (depending on the method).

4.3 MD Workflow Visualization

Figure 2: Molecular Dynamics simulation cascade for validating the stability of the benzimidazole-GPCR complex.

Part 5: ADMET & Lead Optimization Profile

The this compound scaffold has specific ADMET characteristics that must be modeled.

| Property | Prediction Tool | Expected Profile & Optimization |

| LogP | QikProp / SwissADME | ~1.5 - 2.5 . The piperazine lowers LogP, aiding solubility. If too hydrophilic, add halogens (Cl/F) to the benzimidazole ring. |

| BBB Permeability | QPlogBB | High . This scaffold readily crosses the blood-brain barrier (relevant for CNS targets like H1 or D4). |

| hERG Inhibition | StarDrop / Pred-hERG | Risk High . Basic amines + aromatic rings are a pharmacophore for hERG blocking. Action: Monitor this closely; introduce steric hindrance near the basic nitrogen if hERG binding is observed. |

| Metabolic Stability | MetaSite | Sites of Metabolism: Benzimidazole C5/C6 (hydroxylation) and Piperazine ring (N-oxidation). Block C5/C6 with Fluorine to extend half-life. |

References

-

Discovery of ABT-724 (D4 Agonist): Cowart, M. D., et al. (2004). Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a dopaminergic agent with a novel mode of action for the potential treatment of erectile dysfunction.[13] Journal of Medicinal Chemistry, 47(15), 3853–3864.

-

Benzimidazole Tautomerism in Docking: Podsetek, H., et al. (2022). Tautomerism of Benzimidazoles and Its Impact on Molecular Docking Results. Molecules, 27(3), 856.

-

Piperazine pKa & Drug Design: Romanelli, M. N., et al. (2022).[1] The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(3), 261-274.

-

H1 Receptor Structure: Shimamura, T., et al. (2011). Structure of the human histamine H1 receptor complex with doxepin. Nature, 475(7354), 65–70.

-

Benzimidazole-Tubulin Binding: Hsieh, C. Y., et al. (2021).[7] Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Bioinformation, 17(3), 398.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. uregina.ca [uregina.ca]

- 3. 2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S | CID 592122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity [mdpi.com]

- 6. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, Binding and Docking-Based 3D-QSAR Studies of 2-Pyridylbenzimidazoles—A New Family of High Affinity CB1 Cannabinoid Ligands | MDPI [mdpi.com]

- 11. Designing, docking and molecular dynamics simulation studies of novel cloperastine analogues as anti-allergic agents: homology modeling and active site prediction for the human histamine H1 receptor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a dopaminergic agent with a novel mode of action for the potential treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Discovery of Novel Benzimidazole Derivatives as Kinase Inhibitors

[1]

Executive Summary

The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor space.[1] Its structural resemblance to the purine base of ATP allows it to function as an effective ATP-competitive inhibitor. This guide provides a comprehensive technical workflow for the rational design, chemical synthesis, computational validation, and biological assessment of novel benzimidazole derivatives targeting receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2.

Rational Design & Structure-Activity Relationship (SAR)

Effective kinase inhibition requires precise molecular recognition. The benzimidazole core offers three primary vectors for modification, each serving a distinct role in the binding pocket.

The Pharmacophore Strategy

The design logic follows the "Hinge-Binder + Hydrophobic Tail" model.

-

The Core (Benzimidazole): Acts as the primary anchor. The N3 nitrogen typically serves as a hydrogen bond acceptor for the backbone NH of the hinge region (e.g., Met793 in EGFR). The NH at position 1 (or N1-substituent) can act as a donor.

-

Position C2 (The Gatekeeper): Substituents here (often aryl or heteroaryl rings) extend into the hydrophobic pocket behind the ATP binding site. Bulky groups here can improve selectivity by exploiting the size of the "gatekeeper" residue.

-

Positions C5/C6 (Solvent Front): These positions usually face the solvent-accessible region. Introducing solubilizing groups (morpholine, piperazine) or electron-withdrawing groups (halogens) here modulates physicochemical properties (logP, solubility) without abolishing binding.

SAR Logic Visualization

Figure 1: Strategic SAR vectors for benzimidazole optimization in kinase pockets.

Chemical Synthesis Protocol

The most robust method for generating diverse 2-substituted benzimidazoles is the oxidative cyclization of o-phenylenediamines with aldehydes. This route avoids harsh acids and allows for a wide range of functional groups.

Standard Operating Procedure: Oxidative Cyclization

Objective: Synthesis of 2-aryl-1H-benzimidazole derivatives.

Reagents:

-

Substituted o-phenylenediamine (1.0 equiv)

-

Substituted benzaldehyde (1.0 equiv)

-

Sodium metabisulfite (Na₂S₂O₅) (1.2 equiv) - Oxidant

-

DMF (Dimethylformamide) - Solvent

Protocol:

-

Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the substituted o-phenylenediamine in 5 mL of DMF.

-

Activation: Add 1.0 mmol of the appropriate aldehyde. Stir at room temperature for 10 minutes to allow imine formation.

-

Oxidation: Add 1.2 mmol of Na₂S₂O₅.

-

Reflux: Heat the mixture to 100°C–120°C for 4–6 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 3:1).

-

Why: Thermal energy is required to drive the cyclization and subsequent oxidation of the intermediate imidazoline to imidazole.

-

-

Quenching: Pour the reaction mixture into crushed ice/water (50 mL). The product should precipitate.

-

Isolation: Filter the precipitate, wash with cold water (3x 10 mL) to remove DMF and inorganic salts.

-

Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, gradient elution) if necessary.

Synthetic Workflow Diagram

Figure 2: One-pot oxidative cyclization workflow for benzimidazole synthesis.

Computational Validation (Molecular Docking)[2]

Before biological testing, candidates are screened in silico to predict binding affinity.

Software: AutoDock Vina or GOLD. Target: EGFR Kinase Domain (PDB ID: 1M17 or 4WKQ).

Protocol:

-

Protein Prep:

-

Remove water molecules and co-crystallized ligands (e.g., Erlotinib).

-

Add polar hydrogens and compute Gasteiger charges.[2]

-

-

Ligand Prep:

-

Draw structures in ChemDraw/ChemSketch.

-

Minimize energy (MM2 force field) to generate reasonable 3D conformers.

-

-

Grid Generation:

-

Center the grid box on the ATP-binding site (coordinates from the original co-crystallized ligand).

-

Size: 20Å x 20Å x 20Å.

-

-

Docking & Analysis:

-

Run Vina with exhaustiveness = 8.

-

Success Criteria: Binding Energy < -8.0 kcal/mol and RMSD < 2.0Å compared to the reference ligand pose.

-

Key Interaction Check: Look for H-bonds with Met793 and hydrophobic contact with the Gatekeeper residue (Thr790).

-

Biological Evaluation: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay (Promega) is the industry standard for measuring kinase activity. It is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[3][4][5][6]

Mechanism

-

Kinase Reaction: Kinase + Substrate + ATP → Phospho-Substrate + ADP.

-

ADP-Glo Reagent: Stops the reaction and depletes remaining ATP.[4][5]

-

Detection Reagent: Converts ADP back to ATP, which is then used by Luciferase/Luciferin to produce light.[5] Light intensity is proportional to kinase activity.

Step-by-Step Protocol (384-well format)

Reagents:

-

Kinase Buffer (optimized for specific kinase, e.g., EGFR).

-

Ultrapure ATP (10 µM final).

-

Peptide Substrate (e.g., Poly(Glu,Tyr)).

-

Test Compounds (dissolved in DMSO).

Workflow:

-

Compound Addition: Add 1 µL of test compound (serial dilutions) to the plate wells.

-

Enzyme Addition: Add 2 µL of Kinase enzyme solution. Incubate 5-10 min at RT to allow inhibitor binding.

-

Reaction Start: Add 2 µL of ATP/Substrate mix. Total volume = 5 µL.[5]

-

Incubation: Incubate at RT for 60 minutes (Kinase Reaction).

-

Depletion: Add 5 µL of ADP-Glo™ Reagent . Incubate 40 min at RT.

-

Critical Step: This removes unreacted ATP to lower background noise.[5]

-

-

Detection: Add 10 µL of Kinase Detection Reagent . Incubate 30-60 min at RT.

-

Read: Measure luminescence on a plate reader (Integration time: 0.5–1 sec).

Assay Logic Diagram

Figure 3: Timeline and logic of the ADP-Glo™ bioluminescent assay.

Data Presentation & Analysis

When reporting results, data must be consolidated to show the correlation between structural changes and biological activity.

Representative Data Structure:

| Compound ID | R1 (N1-Subst.) | R2 (C2-Subst.) | R3 (C5-Subst.) | Docking Score (kcal/mol) | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) |

| Ref (Erlotinib) | - | - | - | -9.2 | 0.02 | >10 |

| BZ-01 | H | Phenyl | H | -7.5 | 12.5 | 8.4 |

| BZ-02 | Methyl | 4-Cl-Phenyl | H | -8.1 | 4.2 | 3.1 |

| BZ-03 | Ethyl | 3,4-Dimethoxy | F | -8.8 | 0.85 | 1.2 |

| BZ-04 | Benzyl | 4-Pyridyl | COOH | -9.4 | 0.15 | 0.22 |

Note: Data above is illustrative of typical SAR trends where heteroaryl substitution and hydrogen bonding groups improve potency.

References

-

Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Source: PubMed / Wiley Online Library URL:[Link]

-

Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. Source: Semantic Scholar / Cell Death and Disease URL:[7][Link]

-

Benzimidazole derivatives as kinase inhibitors (Review). Source: Current Medicinal Chemistry (PubMed) URL:[Link]

-

Design, synthesis, and biological evaluation of novel benzimidazole derivatives as sphingosine kinase 1 inhibitor. Source: Archiv der Pharmazie (NIH) URL:[Link]

Advanced Technical Guide: Antimicrobial and Antifungal Spectrum of Benzimidazole Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of benzimidazole derivatives as emerging broad-spectrum antimicrobial agents.[1] Historically established as anthelmintics (e.g., albendazole, mebendazole), these heterocyclic compounds are now pivotal in addressing multidrug-resistant (MDR) pathogens. This document details the dual-mechanism efficacy of benzimidazoles—targeting bacterial FtsZ proteins and fungal

Mechanism of Action (MOA)

The therapeutic versatility of the benzimidazole scaffold stems from its structural similarity to purine nucleotides, allowing it to interact with diverse biological targets.

Antibacterial Mechanism: FtsZ Inhibition

Unlike

-

Z-Ring Disruption: FtsZ polymerizes to form the Z-ring at the mid-cell division site.[4] Benzimidazoles bind to the inter-domain cleft of FtsZ, inhibiting its GTPase activity.

-

Consequence: This inhibition prevents Z-ring contraction, leading to filamentation and eventual cell lysis.[4]

-

Secondary Targets: High-affinity DNA binding (intercalation) and inhibition of topoisomerase IV have also been observed in specific derivatives.

Antifungal Mechanism: -Tubulin Interference

In eukaryotic fungal cells, benzimidazoles act as spindle poisons.[2][5]

-

Microtubule Destabilization: They bind selectively to the colchicine-binding site on fungal

-tubulin.[2] -

Selectivity: A critical tyrosine residue (Tyr200) in fungal

-tubulin confers high affinity, whereas mammalian tubulin (with Phe200) shows significantly lower affinity, providing a safety margin. -

Outcome: Disruption of microtubule dynamics arrests mitosis at metaphase.

MOA Visualization

The following diagram illustrates the divergent pathways for antibacterial and antifungal activity.

Figure 1: Divergent mechanisms of action for benzimidazole derivatives in bacterial and fungal cells.

Structure-Activity Relationship (SAR)[1][2][6]

Optimizing the benzimidazole core requires strategic substitution at positions 1, 2, and 5/6.

| Position | Modification Strategy | Biological Impact |

| C-2 | Aryl/Heteroaryl Groups | Critical for Potency. Substitution with electron-withdrawing groups (e.g., 4-NO |

| N-1 | Alkyl/Benzyl Chains | Permeability. Hydrophobic chains (e.g., ethyl, benzyl) increase lipophilicity, facilitating transport across the fungal cell wall and Gram-negative outer membrane. |

| C-5/C-6 | Electron-Withdrawing Groups | Metabolic Stability. Substituents like -Cl, -F, or -NO |

Key Insight: A "Hybrid" approach—fusing the benzimidazole ring with triazoles or quinolones at the C-2 position—has recently yielded derivatives with MIC values superior to standard drugs like Fluconazole against resistant strains.

Experimental Protocols

Synthesis Workflow (General Condensation)

-

Reagents: o-Phenylenediamine (1.0 eq), Carboxylic Acid/Aldehyde derivative (1.0 eq).

-

Catalyst: Polyphosphoric acid (PPA) or Sodium metabisulfite (Green chemistry approach).

-

Procedure: Reflux reactants in ethanol or solvent-free conditions at 80–100°C for 4–6 hours. Neutralize with NaHCO

, filter, and recrystallize from ethanol.

Antimicrobial Susceptibility Testing (MIC Determination)

This protocol adheres to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

-

96-well microtiter plates.[2]

-

Resazurin dye (for cell viability visualization).

Step-by-Step Protocol:

-

Inoculum Preparation: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in broth. -

Compound Dilution: Prepare a stock solution of the benzimidazole derivative in DMSO. Perform serial 2-fold dilutions in the 96-well plate (Range: 0.5 – 256 µg/mL).

-

Inoculation: Add 100 µL of diluted inoculum to each well containing the drug.

-

Controls: Include a Growth Control (broth + bacteria + DMSO) and a Sterility Control (broth only).

-

Incubation: Incubate at 37°C for 18–24h (bacteria) or 35°C for 48h (fungi).

-

Readout: Add 10 µL of 0.01% Resazurin. Incubate for 2h. A color change from blue (resazurin) to pink (resorufin) indicates growth. The lowest concentration remaining blue is the MIC.

Screening Pipeline Visualization

Figure 2: Standardized screening pipeline for identifying potent benzimidazole antimicrobial agents.

Quantitative Data Summary

The following data aggregates recent findings on high-potency benzimidazole derivatives compared to standard care drugs.

Table 1: Antibacterial Activity (Representative MIC Values)

Values derived from recent SAR studies on 2,5-disubstituted benzimidazoles.[2]

| Compound Class | Substituents (C-2 / C-5) | Target Organism | MIC (µg/mL) | Standard Drug (MIC) |

| Benzimidazole-Triazole | 2-(1,2,3-triazolyl) / 5-Cl | S. aureus (MRSA) | 2.0 | Ciprofloxacin (0.5–1.[2]0) |

| Trisubstituted | 2-phenyl, 5-nitro | E. coli | 12.5 | Ampicillin (8.[2]0) |

| Benzimidazole-Carboxamide | 2-carboxamide / 5-F | M. tuberculosis | 0.8 | Isoniazid (0.2) |

Table 2: Antifungal Activity

Targeting Candida albicans and Aspergillus fumigatus.

| Compound Class | Substituents (N-1 / C-2) | Target Organism | MIC (µg/mL) | Standard Drug (MIC) |

| N-Alkylated | N-octyl / 2-(2-furyl) | C. albicans | 4.0 | Fluconazole (2.[2]0) |

| Benzimidazole-Hydrazone | 2-hydrazone / 5-H | A. fumigatus | 8.0 | Amphotericin B (1.[2]0) |

| Bis-Benzimidazole | Linked via alkyl spacer | C. glabrata | 1.5 | Itraconazole (0.[2]5) |

Challenges and Future Directions

While benzimidazoles show immense promise, researchers must address specific hurdles:

-

Solubility: Many potent derivatives are highly lipophilic (LogP > 4), leading to poor aqueous solubility. Formulation strategies using cyclodextrins or nanoparticles are recommended.

-

Efflux Pump Resistance: Gram-negative bacteria (e.g., P. aeruginosa) often overexpress efflux pumps that expel benzimidazoles.[2] Co-administration with efflux pump inhibitors (EPIs) is a key area of investigation.

-

Toxicity: Tubulin binding must be highly selective for fungal over mammalian isoforms. Cytotoxicity assays (e.g., on HEK293 cells) are mandatory early in the screening process.

References

-

Recent advances in benzimidazole derivatives as antimicrobial agents. RSC Advances, 2025.[2] Link

-

FtsZ inhibitors as a new genera of antibacterial agents. ResearchGate, 2025.[2] Link

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 2017.[6] Link

-

Antifungal benzimidazoles disrupt vasculature by targeting one of nine β-tubulins. bioRxiv, 2020. Link

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 2025.[2] Link

-

Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Molecules, 2021.[2] Link

-

Antimicrobial Susceptibility Testing Protocols. Clinical and Laboratory Standards Institute (CLSI). Link

Sources

- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Synthesis and Antimycobacterial Activity of 2,5-Disubstituted and 1,2,5-Trisubstituted Benzimidazoles [frontiersin.org]

- 4. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 5. Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast [mdpi.com]

- 6. researchgate.net [researchgate.net]

Benzimidazole Scaffolds in Neurotherapeutics: Structural Optimization and Mechanistic Validation

Executive Summary

The benzimidazole pharmacophore represents a "privileged scaffold" in medicinal chemistry, characterized by its ability to interact with diverse biological targets through defined electronic and steric profiles.[1] In the context of neurodegenerative diseases—specifically Alzheimer’s (AD) and Parkinson’s (PD)—benzimidazole derivatives have evolved beyond simple anti-parasitic agents to become potent, multi-target ligands.

This technical guide explores the neuroprotective utility of this scaffold, focusing on three critical axes: Cholinergic modulation (AChE inhibition) , Anti-inflammatory signaling (PPAR-

Structural Logic: The Pharmacophore

The biological versatility of benzimidazole stems from its bicyclic structure—a fusion of benzene and imidazole.[1] Efficacy is not random; it is strictly governed by substitution patterns at the N1, C2, and C5/C6 positions.

Structure-Activity Relationship (SAR) Map

-

C2-Position (Critical Binding): Substitution here with aryl or heteroaryl rings (e.g., o/p-propoxyphenyl) is the primary determinant for affinity within the acetylcholinesterase (AChE) active site, specifically interacting with the peripheral anionic site (PAS).

-

C5/C6-Position (Electronic Tuning): Electron-withdrawing groups (EWGs) such as Chlorine (-Cl) or Nitro (-NO2) at these positions significantly enhance inhibitory potency against AChE and BChE, often reaching nanomolar IC50 values.

-

N1-Position (Solubility & PK): Alkyl or acyl substitutions here modulate lipophilicity (LogP), essential for blood-brain barrier (BBB) penetration.

Figure 1: SAR optimization map for benzimidazole derivatives in neurotherapeutics.

Mechanistic Pathways

Benzimidazoles do not act via a single "magic bullet" mechanism. Instead, they function as multi-target directed ligands (MTDLs).

Cholinergic Restoration

Derivatives substituted at C2 effectively inhibit AChE. The mechanism involves

PPAR- Agonism & Anti-inflammation

Certain benzimidazoles, structurally related to Telmisartan, act as partial agonists of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-

Figure 2: Multi-target mechanistic signaling of benzimidazole derivatives.

Experimental Validation Protocols

To ensure reproducibility and scientific rigor, the following protocols utilize a "Green Chemistry" approach for synthesis and a differentiated cell model for bioassay.

Protocol A: Oxidative Cyclization Synthesis

Rationale: Traditional methods use strong acids (polyphosphoric acid) or high heat. This protocol uses an iodine-mediated oxidative cyclization which is milder and higher yielding.[2]

Reagents:

-

o-Phenylenediamine derivative (1.0 mmol)

-

Aromatic Aldehyde (1.0 mmol)

-

Iodine (

, 0.1 mmol - catalyst) -

Hydrogen Peroxide (

, 30% aq, 1.5 mmol - oxidant) -

Ethanol:Water (1:1 v/v)

Step-by-Step:

-

Mixing: Dissolve the diamine and aldehyde in 5 mL of EtOH:H2O solvent in a round-bottom flask.

-

Activation: Add catalytic iodine (

) followed by dropwise addition of -

Reaction: Stir at room temperature for 15–30 minutes. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

-

Work-up: Upon completion, add aqueous sodium thiosulfate (

) to quench excess iodine. -

Isolation: The product precipitates out. Filter, wash with cold water, and recrystallize from ethanol.

-

Validation: Confirm structure via

H-NMR and Mass Spectrometry.

Protocol B: In Vitro Neuroprotection Assay (SH-SY5Y)

Rationale: Undifferentiated SH-SY5Y cells behave like cancer cells. To model neurons accurately, they must be differentiated with Retinoic Acid (RA) before inducing toxicity with

Workflow:

-

Differentiation: Seed SH-SY5Y cells (

cells/well). Treat with 10 -

Pre-treatment: Incubate differentiated cells with the Benzimidazole derivative (0.1, 1, 10, 50

M) for 2 hours. -

Insult: Add

(100 -

Readout (MTT): Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

Figure 3: Integrated synthetic and biological validation workflow.

Comparative Data Analysis

The following table summarizes the potency of C5/C6-substituted benzimidazoles compared to standard clinical inhibitors. Note the impact of the Chlorine substituent on potency.[3]

| Compound ID | Structure (Substituents) | Target | IC50 (nM) | Reference |

| Donepezil | Standard Drug | AChE | 21.8 ± 0.9 | [1] |

| Cmpd 3d | 5-Chloro-2-(3,4-dihydroxyphenyl) | AChE | 31.9 ± 0.1 | [1] |

| Cmpd 3h | 5-Chloro-2-(4-hydroxy-3-methoxyphenyl) | AChE | 29.5 ± 1.2 | [1] |

| Telmisartan | Biphenyl-benzimidazole | PPAR- | Agonist | [2] |

Key Insight: Compounds 3d and 3h exhibit mixed-inhibition kinetics, meaning they bind to both the catalytic and peripheral sites of AChE, a desirable trait for preventing A

References

-

Synthesis and AChE-Inhibitory Activity of New Benzimidazole Derivatives. Source: Anadolu University / ResearchGate URL:[Link]

-

Involvement of PPAR-gamma in the neuroprotective and anti-inflammatory effects of angiotensin type 1 receptor inhibition. Source: Journal of Neuroinflammation (NIH/PubMed) URL:[Link]

-

Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives. Source: AccScience Publishing URL:[Link]

-

Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. Source: PubMed (Review on scaffold versatility) URL:[Link]

-

Investigation of neuroprotective effects of newly synthesized benzimidazolium salt against neurotoxicity in differentiated SH-SY5Y neuronal cells. Source: PubMed URL:[Link]

Sources

- 1. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]

- 3. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]

Technical Whitepaper: Piperazine Scaffolds as Next-Generation Anti-Inflammatory Agents

Topic: Anti-inflammatory Potential of Piperazine-Containing Compounds Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine pharmacophore (1,4-diazacyclohexane) represents a "privileged structure" in medicinal chemistry, historically utilized in anthelminthic and antihistaminic therapeutics. Recent high-throughput screening and rational drug design have repositioned piperazine derivatives as potent modulators of the inflammatory cascade. This guide analyzes the structural and mechanistic basis for this activity, specifically focusing on the inhibition of the NF-κB signaling pathway, suppression of pro-inflammatory cytokines (TNF-α, IL-6), and modulation of cyclooxygenase-2 (COX-2). We present validated experimental workflows for assessing these compounds, supported by structure-activity relationship (SAR) data and lead compound case studies.

Chemical Rationale: The Piperazine Advantage

The piperazine ring offers unique physicochemical properties that make it an ideal scaffold for anti-inflammatory drug design:

-

Conformational Flexibility: The chair conformation allows the molecule to adapt to various receptor binding pockets (induced fit).

-

Acid-Base Properties: The pKa values (typically ~9.8 and ~5.6) allow for protonation at physiological pH, enhancing solubility and electrostatic interactions with anionic residues in target proteins (e.g., COX-2 active site).

-

Bifunctional Derivatization: The N1 and N4 positions serve as independent vectors for chemical modification, allowing the simultaneous optimization of pharmacokinetic (ADME) profiles and pharmacodynamic potency.

Mechanistic Pathways of Inflammation Modulation

Piperazine derivatives do not act via a single target. Evidence suggests a pleiotropic mechanism involving the downregulation of the Nuclear Factor-kappa B (NF-κB) pathway and direct antagonism of histamine receptors.

Signaling Cascade Inhibition

The primary anti-inflammatory mechanism involves the blockade of IκBα phosphorylation, preventing the nuclear translocation of NF-κB p65. This results in the transcriptional silencing of downstream inflammatory mediators.

Figure 1: Proposed mechanism of action where piperazine derivatives inhibit the IKK complex, preventing NF-κB activation and subsequent cytokine release.

Structure-Activity Relationship (SAR)

Optimization of the piperazine core relies on specific substitutions at the N1 and N4 positions. The following table summarizes key SAR trends derived from recent literature.

| Scaffold Type | Substitution Pattern | Observed Effect | Mechanistic Insight |

| Piperazine-Sulfonamides | Benzene sulfonamide at N1 | High antioxidant & enzyme inhibition | Sulfonamide group mimics the transition state of COX-2 hydrolysis; enhances H-bonding [1]. |

| Methyl Salicylate Hybrids | Salicylate moiety linked to N1 | Potency > Aspirin, ≈ Indomethacin | Synergistic effect: Salicylate inhibits COX enzymes while piperazine improves lipophilicity and bioavailability [2]. |

| Benzimidazole Conjugates | Benzimidazole at N4 | Enhanced anti-nociceptive activity | Benzimidazole acts as a bioisostere for purines, potentially interacting with adenosine receptors involved in pain modulation [3]. |

| N-Aryl Substitutions | Electron-withdrawing groups (Cl, F) | Increased metabolic stability | Halogenation blocks metabolic oxidation sites on the phenyl ring, prolonging half-life [4]. |

Experimental Validation Protocols

To ensure data reproducibility and scientific rigor, the following self-validating protocols are recommended.

In Vitro Screening: RAW 264.7 Macrophage Assay

This assay quantifies the inhibition of Nitric Oxide (NO) and cytokines (TNF-α, IL-6) in LPS-stimulated macrophages.

Self-Validating Controls:

-

Negative Control: Untreated cells (Baseline NO).

-

Positive Control: LPS (1 µg/mL) only (Maximal NO).

-

Reference Drug: Indomethacin (10 µM) or Dexamethasone.

-

Cytotoxicity Check: MTT assay run in parallel to ensure NO reduction is not due to cell death.

Figure 2: Step-by-step workflow for in vitro anti-inflammatory screening using RAW 264.7 macrophages.

In Vivo Protocol: Carrageenan-Induced Paw Edema

This model assesses acute inflammation and edema reduction.

Protocol Steps:

-

Animals: Male Wistar rats (180–220 g), fasted 12h prior.

-

Grouping: n=6 per group (Vehicle, Test Compound Low/High Dose, Indomethacin 10 mg/kg).

-

Administration: Oral gavage (p.o.) 1 hour before induction.

-

Induction: Sub-plantar injection of 0.1 mL 1% carrageenan (w/v in saline) into the right hind paw.

-

Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 3, and 5 hours post-injection.

-

Calculation: % Inhibition =

, where

Case Studies: Lead Compounds

Recent literature highlights specific derivatives with exceptional promise:

-

Compound M16 (Methyl Salicylate Derivative):

-

LQFM-008 (Pyrazole-Piperazine):

-

PD-1 & PD-2:

-

Profile: Novel derivatives exhibiting up to 56% inhibition of TNF-α generation at 10 µM concentrations.[3]

-

Mechanism: Simultaneous antihistamine activity, suggesting a multi-target approach suitable for allergic inflammation [6].

-

References

-

Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities. PubMed. [Link]

-

Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. PubMed Central. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

-

Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). PubMed. [Link]

-

Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed. [Link]

-

Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents. Bentham Science. [Link]

Sources

- 1. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

Methodological & Application

One-pot synthesis of 2-Piperazin-1-ylmethyl-1H-benzoimidazole.

Abstract & Significance

This Application Note details a robust, scalable telescoped one-pot protocol for the synthesis of 2-Piperazin-1-ylmethyl-1H-benzoimidazole (also known as 1-((1H-benzo[d]imidazol-2-yl)methyl)piperazine). This compound is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for antihistamines (e.g., oxatomide analogues), antiviral agents, and anticancer therapeutics.[1]

Traditional methods often isolate the potent alkylating intermediate, 2-(chloromethyl)-1H-benzimidazole (CMB), posing safety risks and reducing yield due to its instability. This guide introduces a sequential one-pot strategy that eliminates intermediate isolation, enhancing safety and overall yield (~75-85%) while minimizing solvent waste.

Reaction Design & Mechanism

The synthesis proceeds via two distinct chemical transformations conducted sequentially in a single reactor:

-

Phillips Condensation : Acid-catalyzed cyclocondensation of o-phenylenediamine (OPD) with chloroacetic acid to form the benzimidazole ring.

-

Nucleophilic Substitution (SN2) : In-situ neutralization followed by nucleophilic attack of piperazine on the chloromethyl moiety.

Mechanism Diagram

Figure 1: Sequential reaction pathway eliminating the isolation of the vesicant intermediate 2-(chloromethyl)benzimidazole.

Detailed Experimental Protocol

Safety Warning : 2-(Chloromethyl)benzimidazole is a potent alkylating agent and skin irritant. Chloroacetic acid is highly corrosive. Perform all operations in a fume hood.

Reagents & Stoichiometry[1][2][3][4][5][6]

| Reagent | MW ( g/mol ) | Equiv. | Role |

| o-Phenylenediamine (OPD) | 108.14 | 1.0 | Core Scaffold |

| Chloroacetic Acid | 94.50 | 1.5 | Cyclization Partner |

| Hydrochloric Acid (4N) | - | Solvent | Catalyst/Solvent |

| Piperazine (Anhydrous) | 86.14 | 3.0 - 4.0 | Nucleophile |

| Sodium Hydroxide (aq) | 40.00 | As req. | Neutralization |

Note: Excess piperazine is critical to prevent the formation of the bis-alkylated byproduct (1,4-bis(benzimidazol-2-ylmethyl)piperazine).

Step-by-Step Procedure

Phase 1: Formation of the Benzimidazole Core

-

Charge : In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add o-Phenylenediamine (5.4 g, 50 mmol) .

-

Solubilize : Add Chloroacetic acid (7.1 g, 75 mmol) and 50 mL of 4N HCl .

-

Cyclize : Attach a reflux condenser. Heat the mixture to reflux (approx. 100-105°C) for 4–6 hours .

-

QC Check: Monitor by TLC (Ethyl Acetate:Hexane 1:1). OPD spot should disappear.

-

-

Cool : Cool the reaction mixture to room temperature (20-25°C). Do not neutralize yet if you plan to store overnight.

Phase 2: In-Situ Nucleophilic Substitution 5. Neutralize : Place the flask in an ice bath. Slowly add 40% NaOH solution dropwise with vigorous stirring until the pH reaches 8–9 .

- Observation: A precipitate (crude 2-chloromethylbenzimidazole) may form. Do not filter.

- Addition : Add Piperazine (17.2 g, 200 mmol) directly to the suspension.

- Note: If the mixture is too thick, add 10-20 mL of Ethanol to facilitate stirring.

- Substitution : Heat the mixture to 80°C (Reflux) for 4–6 hours .

- Mechanism: The free base piperazine attacks the chloromethyl group. The excess piperazine acts as an HCl scavenger.

- Workup :

- Cool the mixture to room temperature.

- Extraction : Pour the reaction mixture into a separatory funnel. Extract with Chloroform or Dichloromethane (3 x 50 mL) .

- Wash : Wash the combined organic layer with Water (2 x 30 mL) to remove excess piperazine and salts.

- Dry : Dry over anhydrous Na₂SO₄ , filter, and evaporate the solvent under reduced pressure.

Phase 3: Purification 9. Recrystallization : The crude residue is often a pale yellow solid. Recrystallize from Ethanol or Acetonitrile . 10. Yield : Expected yield is 75–85% . 11. Characterization :

- MP : 205–207°C.[2]

- 1H NMR (DMSO-d6) : δ 2.40-2.50 (m, 4H, piperazine), 2.70-2.80 (m, 4H, piperazine), 3.75 (s, 2H, CH2), 7.1-7.6 (m, 4H, Ar-H).

Process Workflow Diagram

Figure 2: Operational workflow for the telescoped synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cyclization (Phase 1) | Ensure reflux time is >4h; check HCl concentration (must be >2N). |

| Bis-alkylation | Insufficient Piperazine | Increase Piperazine equivalents to 4.0 or 5.0. |

| Sticky Product | Residual Piperazine | Increase water washes during extraction; ensure pH is basic during extraction. |

| Dark Color | Oxidation of OPD | Use fresh OPD; conduct Phase 1 under Nitrogen atmosphere if possible. |

References

- Preparation of 2-chloromethylbenzimidazole: Google Patents. CN1919839A.

-

Benzimidazoles Containing Piperazine Skeleton at C-2 Position : National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and Biological Evaluation of Piperazine Derivatives : Human Journals. Available at: [Link]

-

Benzimidazole Synthesis Overview : Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: Scalable Synthesis of 2-Substituted Benzimidazoles

Executive Summary

This guide details a scalable, "green chemistry" route for the synthesis of 2-substituted benzimidazoles, a critical pharmacophore in anthelmintics (e.g., Albendazole), proton pump inhibitors (e.g., Omeprazole precursors), and antihypertensives (e.g., Telmisartan).[1]

While traditional Phillips condensation requires harsh acids (HCl, PPA) and high temperatures (

Key Advantages:

-

Scalability: Reaction mass is heterogeneous; product precipitates upon cooling/water addition, eliminating column chromatography.

-

Selectivity: The bisulfite adduct mechanism suppresses the formation of 1,2-disubstituted byproducts.[2]

-

Safety: Replaces corrosive mineral acids and explosive oxidants with a food-grade additive.

Strategic Rationale & Mechanism

Why Sodium Metabisulfite?

The choice of

-

Electrophile Activation: It reacts with the aldehyde to form a sodium bisulfite adduct (hydroxy sulfonate), which is more water-soluble and reactive toward the diamine than the free aldehyde in the reaction medium.

-

Selectivity Control: By stabilizing the intermediate, it prevents the double addition of the alkyl group, ensuring high chemoselectivity for the 2-substituted product over the 1,2-disubstituted impurity.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow, highlighting the critical adduct formation step that differentiates this route from standard acid catalysis.

Figure 1: Mechanistic pathway via bisulfite adduct activation. Note the regeneration of bisulfite/sulfite species, acting as a promoter.

Experimental Protocol

Target Molecule: 2-Phenylbenzimidazole (Model Substrate) Scale: 100 mmol (approx. 20g output) — Scalable to kg without modification.

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Mass/Vol | Role |

| o-Phenylenediamine (OPD) | 108.14 | 1.0 | 10.8 g | Nucleophile |

| Benzaldehyde | 106.12 | 1.05 | 11.1 g (10.7 mL) | Electrophile |

| Sodium Metabisulfite | 190.11 | 1.0 | 19.0 g | Promoter |

| Ethanol (95%) | - | Solvent | 100 mL | Solubilizer |

| Water (DI) | - | Co-Solvent | 20 mL | Adduct stabilizer |

Step-by-Step Methodology

Step 1: Adduct Formation (Pre-activation)

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Metabisulfite (19.0 g) in Water (20 mL).

-

Add Benzaldehyde (11.1 g) slowly.

-

Stir at room temperature for 15 minutes. Observation: The solution may become warm and cloudy as the bisulfite adduct forms.

Step 2: Condensation [5][6]

4. Add Ethanol (100 mL) to the flask.

5. Add o-Phenylenediamine (10.8 g) in a single portion.

6. Attach a reflux condenser.

7. Heat the mixture to reflux (

- Monitoring: Check reaction progress via TLC (Eluent: Ethyl Acetate:Hexane 3:7). The OPD spot (

Step 3: Workup & Isolation (The Scalable Step)

9. Cool the reaction mixture to room temperature (

Step 4: Purification (Optional)

-

Note: For most industrial applications, the purity after Step 14 is >95%.

-

If higher purity is required: Recrystallize from hot Ethanol/Water (9:1).

Step 5: Drying

15. Dry the solid in a vacuum oven at

- Expected Yield: 85–92% (approx. 17–18 g).

- Appearance: Off-white to pale yellow solid.

Scalability & Data Analysis

The following table contrasts this protocol with the traditional Phillips condensation method, highlighting the efficiency gains.

| Parameter | Traditional (Phillips) | Current Protocol ( | Impact |

| Reagents | Carboxylic Acid + 4N HCl | Aldehyde + | Safety (No corrosive fumes) |

| Temperature | Energy (Lower mild conditions) | ||

| Reaction Time | 12–24 Hours | 3–4 Hours | Throughput (3x faster turnover) |

| Workup | Neutralization (Exothermic) + Extraction | Precipitation + Filtration | Waste (Zero organic solvent extraction) |

| Atom Economy | Low (Loss of water + salt waste) | High | Cost (Lower disposal costs) |

Reaction Workflow Diagram

Figure 2: Operational workflow emphasizing the filtration-based isolation.

Troubleshooting & Self-Validation

To ensure the protocol is "self-validating," observe the following checkpoints:

-

Checkpoint 1 (Adduct Formation): If the initial mixture of Aldehyde + Bisulfite does not generate mild heat or become homogenous/cloudy (depending on aldehyde), the bisulfite may be degraded. Action: Use fresh

. -

Checkpoint 2 (Color): The reaction mixture should darken slightly but remain transparent/translucent during reflux. If it turns pitch black/tarry, oxidation is too aggressive or temperature is too high. Action: Ensure inert atmosphere (optional but helpful) or reduce temp.

-

Checkpoint 3 (Filtration): If the filtrate is milky, precipitation is incomplete. Action: Add more ice and let sit for another hour. The product is highly insoluble in water; losses here are usually mechanical, not chemical.

References

-

Review of Synthetic Routes

-

Primary Protocol (Bisulfite Method)

- Title: An efficient NaHSO3-promoted protocol for chemoselective synthesis of 2-substituted benzimidazoles in w

- Source: ResearchG

-

Link:[Link]

-

Green Chemistry Context

-

Alternative Scalable Methods (Silica Support)

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzimidazole synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemmethod.com [chemmethod.com]

- 10. researchgate.net [researchgate.net]

- 11. CN113666875A - Method for preparing 2-phenylbenzimidazole - Google Patents [patents.google.com]

- 12. quora.com [quora.com]

- 13. US4844880A - Process for the manufacture of sodium metabisulfite - Google Patents [patents.google.com]

Application Note: Purification of 2-Piperazin-1-ylmethyl-1H-benzoimidazole by Recrystallization

[1]

Abstract & Introduction

The synthesis of This compound typically involves the nucleophilic substitution of 2-(chloromethyl)benzimidazole with an excess of piperazine. While this reaction is robust, the crude product often contains significant impurities: unreacted piperazine (used in excess to prevent dimerization), unreacted starting material, and the potential bis-alkylated byproduct (1,4-bis(benzimidazol-2-ylmethyl)piperazine).

This protocol details a recrystallization strategy designed to isolate the target mono-substituted free base in high purity (>98%). The method leverages the solubility differential between the highly polar, water-soluble piperazine and the moderately polar target compound using a polar protic solvent system .

Key Physicochemical Characteristics

| Property | Description | Implication for Purification |

| Structure | Benzimidazole core + Piperazine tail | Amphiphilic nature; soluble in alcohols/acids.[1] |

| State | Solid (Crystalline/Amorphous) | Amenable to recrystallization. |

| Basicity | Polybasic ( | pH-sensitive solubility; risk of "oiling out." |

| Major Impurity | Piperazine (Excess) | Highly soluble in water/ethanol; remains in mother liquor. |

| Side Product | Bis-alkylated dimer | Highly insoluble; removed via hot filtration. |

Materials & Equipment

Reagents

-

Crude this compound (dry solid or concentrated oil).

-

Primary Solvent: Ethanol (Absolute or 95%).

-

Anti-Solvent (Optional): Diethyl ether or n-Heptane (for inducing nucleation).

-

Wash Solvent: Cold Ethanol (0°C).

-

Activated Charcoal: For decolorization (if crude is dark/tarry).

Equipment

-

Round-bottom flask with reflux condenser.

-

Magnetic stirrer / Hot plate with temperature control.

-

Vacuum filtration setup (Buchner funnel, filter paper, vacuum pump).

-

Pre-warmed glass funnel (for hot filtration).

Experimental Protocol: Recrystallization Workflow

This protocol assumes a starting scale of 10 g of crude material. Adjust volumes proportionally.

Phase 1: Solvent Screening (Micro-Scale Test)

Before processing the bulk batch, verify solubility.

-

Place 100 mg of crude in a test tube.

-

Add Ethanol (95%) dropwise while heating to boiling.

-

Target: The solid should dissolve completely in hot solvent (<10 mL/g) and precipitate upon cooling.

-

If insoluble hot: The impurity profile may be dominated by the bis-dimer or inorganic salts.

-

If soluble cold: The solvent is too strong. Switch to Ethanol/Water (9:1) or Isopropanol .

-

Phase 2: Bulk Recrystallization Procedure

Step 1: Dissolution[2]

-

Transfer 10 g crude solid into a 250 mL round-bottom flask.

-

Add 50 mL Ethanol (95%) (approx. 5 mL/g ratio).

-

Heat the mixture to reflux (approx. 78°C) with stirring.

-

Observation: If the solution is not clear, add ethanol in 5 mL increments until dissolved.

-

Note: If a small amount of solid remains undissolved after adding 100 mL solvent, it is likely the bis-impurity or inorganic salts. Do not add infinite solvent. Proceed to Step 2.

-

Step 2: Hot Filtration (Critical for Dimer Removal)

-

While keeping the solution near boiling, add 0.5 g Activated Charcoal (optional, for color). Stir for 5 mins.

-

Filter the hot mixture through a pre-warmed Buchner funnel or fluted filter paper into a clean, pre-warmed flask.

Step 3: Crystallization[1][5]

-

Allow the filtrate to cool slowly to room temperature (20–25°C) over 1–2 hours. Do not shock cool.

-

Once at room temperature, move the flask to an ice bath (0–4°C) for 1 hour to maximize yield.

-

Troubleshooting: If the product "oils out" (separates as a liquid layer) instead of crystallizing:

-

Reheat to dissolve.

-

Add a seed crystal (if available).

-

Scratch the inner wall of the flask with a glass rod to induce nucleation.

-

Step 4: Isolation

-

Filter the cold slurry under vacuum.

-

Wash: Rinse the filter cake with 2 x 10 mL cold Ethanol .

-

Critical: This wash removes the mother liquor containing the excess piperazine and soluble byproducts.

-

-

Dry: Dry the solid in a vacuum oven at 40–50°C for 12 hours.

Process Logic & Visualization

The following diagram illustrates the purification logic, highlighting the separation of specific impurities at each stage.

Figure 1: Purification workflow distinguishing the removal of insoluble dimers (Hot Filtration) and soluble piperazine (Mother Liquor).

Analytical Validation

To confirm the success of the recrystallization, perform the following checks:

| Method | Acceptance Criteria | Purpose |

| HPLC | Purity > 98% (Area %) | Quantify removal of reaction byproducts. |

| 1H NMR | Absence of piperazine peak integral mismatch. | Verify stoichiometry (1:1 benzimidazole:piperazine) and solvent removal. |

| Melting Point | Sharp range (e.g., typically >150°C for benzimidazoles, verify vs lit). | Indicates high crystallinity and purity. |

Note on NMR: The methylene protons (

Troubleshooting Guide

Issue: Product "Oils Out"

-

Cause: The compound is precipitating as a supercooled liquid, often due to impurities lowering the melting point or too rapid cooling.

-

Solution:

-

Reheat the mixture until clear.

-

Add a small amount of compatible co-solvent (e.g., 5-10% Toluene or Ethyl Acetate) to change the polarity slightly.

-

Seed the solution with a pure crystal of the target.

-

Cool very slowly with vigorous stirring.

-

Issue: Low Yield

-

Cause: Product is too soluble in Ethanol.

-

Solution:

-

Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling.

-

Switch solvent system to Isopropanol (less polar than ethanol) or add an anti-solvent like Diethyl Ether dropwise to the cold solution until turbidity appears.

-

References

-

Dubey, R., et al. (2007).[8] "Synthesis and characterization of some benzimidazole derivatives." Chemical & Pharmaceutical Bulletin, 55(1), 115-117. Link

-

Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541. (Foundational text on Benzimidazole solubility and handling). Link

-

Lide, D. R. (Ed.).[9] (2005).[1][7] CRC Handbook of Chemistry and Physics.[9] CRC Press.[9] (Reference for general solubility of piperazine and benzimidazole classes).

-

Smolecule. (2023).[10] "1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride Synthesis." (General context for piperidinyl/piperazinyl benzimidazole synthesis). Link

Sources

- 1. 2-Mercaptobenzimidazole | C7H6N2S | CID 707035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 3. Chromatographic purification of the C(H)2 domain of the monoclonal antibody MAK33 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102827083A - Preparation method of 2-methylbenzimidazole - Google Patents [patents.google.com]

- 6. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]

- 7. 2-Amino-1-methylbenzimidazole | C8H9N3 | CID 74187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzimidazole synthesis [organic-chemistry.org]

- 9. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

Application Note: Cell-Based Evaluation of Benzimidazoles as Anticancer Agents

[1][2][3][4][5][6][7]

Introduction: The Benzimidazole Scaffold in Oncology

Benzimidazoles are nitrogen-containing heterocycles historically recognized as anthelmintics (e.g., Mebendazole, Albendazole). However, they have emerged as a "privileged scaffold" in oncology due to their structural similarity to purines and their ability to interact with diverse biopolymers.

In the context of cancer drug discovery, benzimidazoles function primarily as Microtubule Destabilizing Agents (MDAs) . Unlike taxanes (which stabilize microtubules), benzimidazoles typically bind to the colchicine-binding site on

-

Disruption of the mitotic spindle.

-

Subsequent induction of apoptosis (programmed cell death).

This guide provides a rigorous, self-validating workflow for evaluating novel benzimidazole derivatives, moving from solubility management to mechanistic validation.

Critical Pre-Experimental Protocol: Compound Handling

The Challenge: Benzimidazoles are lipophilic and often exhibit poor aqueous solubility. Improper solubilization leads to micro-precipitation in cell culture media, causing false negatives (low bioavailability) or false positives (physical stress on cells).

Protocol: Solubilization and Storage

-

Stock Solution: Dissolve the neat compound in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM or 50 mM. Vortex for 1 minute.

-

Quality Check: Visually inspect for turbidity. If turbid, sonicate for 5 minutes at 37°C.

-

-

Aliquot Storage: Avoid freeze-thaw cycles. Aliquot into amber tubes (light sensitive) and store at -20°C.

-

Working Solutions:

-

Dilute the stock into culture media immediately prior to use.

-

Constraint: The final DMSO concentration on cells must remain < 0.5% (v/v) , ideally ≤ 0.1% , to prevent solvent cytotoxicity.

-

Control: Always run a "Vehicle Control" (Media + equivalent % DMSO) alongside the treatment groups.

-

Phase I: Cytotoxicity Screening (Metabolic Viability)

While MTT is the historical standard, we recommend Resazurin (Alamar Blue) for benzimidazoles to allow for continuous monitoring and higher sensitivity, although MTT remains valid if endpoint analysis is preferred.

Protocol: Resazurin Reduction Assay

Objective: Determine the IC50 (half-maximal inhibitory concentration).

-

Seeding: Seed tumor cells (e.g., A549, MCF-7, or HeLa) in 96-well black-walled plates at 3,000–5,000 cells/well.

-

Attachment: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

-

Treatment:

-

Remove old media.

-

Add 100 µL of fresh media containing serial dilutions of the benzimidazole derivative (e.g., 0.1 µM to 100 µM).

-

Include: Blank (media only), Vehicle Control (0.1% DMSO), and Positive Control (e.g., Nocodazole 1 µM or Colchicine).

-

-

Incubation: Incubate for 48 or 72 hours.

-

Readout:

-

Add Resazurin reagent (10% of well volume).

-

Incubate for 2–4 hours.

-

Measure Fluorescence: Ex 560 nm / Em 590 nm.

-

Data Analysis:

Calculate % Viability:

Phase II: Mechanistic Validation (The Benzimidazole Signature)

If a compound shows cytotoxicity, you must confirm it acts via the expected mechanism: Tubulin Depolymerization .

A. Pathway Visualization

The following diagram illustrates the specific interference of benzimidazoles in the microtubule dynamic instability process.

Figure 1: Mechanism of Action.[5][6] Benzimidazoles bind the colchicine site, preventing tubulin polymerization, triggering the Spindle Assembly Checkpoint, and forcing G2/M arrest.[5]

B. In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of tubulin assembly in a cell-free system.

-

Reagents: Purified porcine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

-

Setup: Use a 96-well half-area plate pre-warmed to 37°C.

-

Reaction Mix:

-

Tubulin (final conc. 3 mg/mL).

-

Fluorescent reporter (DAPI or specific tubulin fluorophore).

-

Test Compound (at IC50 and 2x IC50).

-

-

Kinetics:

-

Place plate in a fluorescence reader thermostated at 37°C.

-

Measure fluorescence every 30 seconds for 60 minutes (Ex 360 nm / Em 450 nm for DAPI-tubulin).

-

-

Interpretation:

-